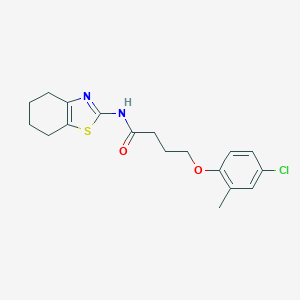
N-(2-chlorobenzyl)-N'-cyclopentylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-N'-cyclopentylthiourea, also known as D609, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC) activity. PC-PLC is a key enzyme involved in the metabolism of phospholipids and is known to play a role in various physiological processes, including cell signaling, membrane trafficking, and lipid homeostasis.
Mecanismo De Acción
N-(2-chlorobenzyl)-N'-cyclopentylthiourea inhibits PC-PLC activity by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce diacylglycerol and phosphocholine. This inhibition leads to a decrease in the production of diacylglycerol, which is a key signaling molecule involved in various physiological processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of lipid metabolism. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chlorobenzyl)-N'-cyclopentylthiourea in lab experiments is its specificity for PC-PLC inhibition. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea is relatively inexpensive and easy to use. However, one limitation of using N-(2-chlorobenzyl)-N'-cyclopentylthiourea is its solubility in DMSO, which may limit its use in certain experiments. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-(2-chlorobenzyl)-N'-cyclopentylthiourea in scientific research. One area of interest is the role of PC-PLC in the development and progression of cancer, and the potential of N-(2-chlorobenzyl)-N'-cyclopentylthiourea as a therapeutic agent for cancer treatment. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential of N-(2-chlorobenzyl)-N'-cyclopentylthiourea in these areas.
Métodos De Síntesis
N-(2-chlorobenzyl)-N'-cyclopentylthiourea can be synthesized through a simple two-step reaction involving the reaction of chlorobenzyl chloride with cyclopentylamine followed by the reaction of the resulting intermediate with thiourea. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been widely used in scientific research as a tool to study the role of PC-PLC in various physiological processes. It has been shown to inhibit PC-PLC activity in a dose-dependent manner and has been used to investigate the role of PC-PLC in cell signaling, membrane trafficking, and lipid homeostasis. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been used to study the effects of PC-PLC inhibition on various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propiedades
Nombre del producto |
N-(2-chlorobenzyl)-N'-cyclopentylthiourea |
|---|---|
Fórmula molecular |
C13H17ClN2S |
Peso molecular |
268.81 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-3-cyclopentylthiourea |
InChI |
InChI=1S/C13H17ClN2S/c14-12-8-4-1-5-10(12)9-15-13(17)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H2,15,16,17) |
Clave InChI |
PCPKDGXBGYQAOT-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NCC2=CC=CC=C2Cl |
SMILES canónico |
C1CCC(C1)NC(=S)NCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)